molecular formula C7H3BrF2O2 B1338445 2-Bromo-4,6-difluorobenzoic acid CAS No. 651026-99-2

2-Bromo-4,6-difluorobenzoic acid

Cat. No. B1338445
M. Wt: 237 g/mol
InChI Key: GKYHVDQTGWPNBP-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorobenzoic acid is an organic compound that holds significant prominence in scientific research . It serves as a crucial intermediate in the synthesis of various organic compounds and finds frequent utilization in laboratory experiments .


Synthesis Analysis

The synthesis of 2-Bromo-4,5-difluorobenzoic acid was achieved from difluorophthalic anhydride by either using a Losen rearrangement or the Barton bromodecarboxylation reaction . Another method involves the reaction of 4-Bromo-2,6-difluorobenzoic acid with potassium carbonate .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4,6-difluorobenzoic acid is C7H3BrF2O2 . Its average mass is 236.998 Da and its monoisotopic mass is 235.928436 Da .


Chemical Reactions Analysis

2-Bromo-4,6-difluorobenzoic acid is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . It is also used in the preparation of boron-containing anti-fungal agents .


Physical And Chemical Properties Analysis

2-Bromo-4,6-difluorobenzoic acid has a density of 1.9±0.1 g/cm³ . Its boiling point is 271.7±40.0 °C at 760 mmHg . The compound is soluble in water and methanol .

Scientific Research Applications

Organometallic Methods and Derivative Synthesis

2-Bromo-4,6-difluorobenzoic acid is utilized in demonstrating the efficiency of modern organometallic methods. A study by Schlosser and Heiss (2003) explores the selective conversion of 1,3-difluorobenzene into various benzoic acids, including 2-bromo-4,6-difluorobenzoic acid, using organometallic techniques. This showcases the compound's role in the synthesis of structurally diverse derivatives (Schlosser & Heiss, 2003).

Crystal Structure and Theoretical Studies

Polo et al. (2019) conducted a study on 2-bromo-N-(2,4-difluorobenzyl)benzamide, synthesized from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine, which relates to 2-Bromo-4,6-difluorobenzoic acid in terms of its structural components. This research included crystal structure analysis and theoretical calculations, indicating the significance of such compounds in advanced materials research (Polo et al., 2019).

Environmental Implications

Research by Evans and Dellinger (2005) on the high-temperature oxidation of 2-bromophenol, which is structurally related to 2-Bromo-4,6-difluorobenzoic acid, revealed insights into the formation of environmental pollutants like dioxins. This study contributes to understanding the environmental impact and degradation pathways of similar brominated compounds (Evans & Dellinger, 2005).

Soil and Ground Water Tracing

Difluorobenzoates, closely related to 2-Bromo-4,6-difluorobenzoic acid, have been investigated as nonreactive tracers in soil and groundwater. A study by Bowman and Gibbens (1992) highlighted their effectiveness and reliability in tracing water movement in various environmental settings (Bowman & Gibbens, 1992).

Advanced Material Synthesis

The synthesis of compounds like 2-Bromo-4,6-difluorobenzoic acid plays a crucial role in material science. For instance, Deng et al. (2015) reported on the synthesis of 2,4,5-trifluorobenzoic acid, a compound with significant applications in pharmaceuticals and material science, demonstrating the importance of such fluorinated benzoic acids in various industries (Deng et al., 2015).

Safety And Hazards

2-Bromo-4,6-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-4,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYHVDQTGWPNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456973
Record name Benzoic acid, 2-bromo-4,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-difluorobenzoic acid

CAS RN

651026-99-2
Record name Benzoic acid, 2-bromo-4,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schlosser, C Heiss - European Journal of Organic Chemistry, 2003 - Wiley Online Library
To demonstrate the superiority of modern organometallic methods, the inexpensive starting material 1,3‐difluorobenzene has been selectively converted into the three benzoic acids …

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